4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide
CAS No.: 1006485-32-0
Cat. No.: VC6847039
Molecular Formula: C8H14N4O
Molecular Weight: 182.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006485-32-0 |
|---|---|
| Molecular Formula | C8H14N4O |
| Molecular Weight | 182.227 |
| IUPAC Name | 4-amino-N,1-diethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-12(4-2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13) |
| Standard InChI Key | TVKQMQPKAXIUSF-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=NN(C=C1N)CC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-amino-N,1-diethylpyrazole-3-carboxamide, reflects its substitution pattern: a pyrazole ring substituted at the 1-position with a diethyl group, an amino group at the 4-position, and a carboxamide moiety at the 3-position. The SMILES notation confirms this arrangement. X-ray diffraction (XRD) studies on analogous pyrazole derivatives, such as diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate, reveal planar pyrazole rings with bond angles consistent with aromatic stability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.227 g/mol | |
| IUPAC Name | 4-amino-N,1-diethylpyrazole-3-carboxamide | |
| SMILES |
Physicochemical Characteristics
The diethyl groups enhance hydrophobicity compared to dimethyl analogues, as evidenced by the logP value differentials . Fourier-transform infrared spectroscopy (FTIR) of related compounds shows characteristic peaks for N-H stretches (3,300–3,100 cm), C=O stretches (1,680–1,640 cm), and aromatic C-N vibrations (1,350–1,250 cm) . Transmission electron microscopy (TEM) further indicates particle sizes in the nanometer range, suggesting potential for nanoformulations .
Synthesis and Characterization
Synthetic Routes
Industrial synthesis typically involves reacting 4-amino-1H-pyrazole-3-carboxamide with diethylamine in the presence of catalysts such as triethylamine or palladium complexes. Continuous flow reactors optimize yield (≥85%) and purity (>98%) by maintaining precise temperature (80–100°C) and pressure (1–2 atm) conditions.
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Reactant | 4-amino-1H-pyrazole-3-carboxamide | |
| Reagent | Diethylamine | |
| Catalyst | Triethylamine | |
| Temperature | 80–100°C | |
| Yield | ≥85% |
Analytical Characterization
XRD patterns of analogous compounds confirm crystalline structures indexed to monoclinic systems with space group P2/c . FTIR and nuclear magnetic resonance (NMR) spectroscopy validate functional groups, while high-performance liquid chromatography (HPLC) ensures purity .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
The amino group undergoes oxidation with potassium permanganate () to yield nitro derivatives, whereas lithium aluminum hydride () reduces the carboxamide to a primary amine. Such transformations enable diversification for structure-activity relationship (SAR) studies.
Substitution Reactions
Electrophilic substitution at the pyrazole ring’s 5-position occurs with halogenating agents (e.g., ), producing brominated derivatives. These intermediates serve as precursors for cross-coupling reactions in drug discovery.
Biological Activity and Mechanisms
Enzyme Inhibition
The carboxamide moiety chelates metal ions in enzymatic active sites, inhibiting hydrolases and oxidoreductases. For instance, molecular docking studies suggest affinity for cyclooxygenase-2 (COX-2), a target in inflammation management.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for kinase inhibitors, notably targeting EGFR and VEGFR2 in oncology. Analogues with fluorinated substituents exhibit enhanced bioavailability and target binding .
Agrochemistry
Derivatives act as fungicides against Phytophthora infestans, reducing lesion formation by 70% at 50 ppm. Structure optimization focuses on improving rainfastness and soil persistence.
Comparative Analysis with Analogues
Diethyl vs. Dimethyl Substitution
Replacing dimethyl groups (as in 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide ) with diethyl groups increases logP from 0.8 to 1.5, enhancing lipid solubility . This modification improves blood-brain barrier penetration in rodent models.
Table 3: Substituent Effects on Properties
| Property | Diethyl Derivative | Dimethyl Derivative | Source |
|---|---|---|---|
| logP | 1.5 | 0.8 | |
| MIC (S. aureus) | 32 µg/mL | 64 µg/mL | |
| Solubility (HO) | 12 mg/mL | 25 mg/mL |
Future Perspectives
Current research gaps include in vivo toxicity profiling and formulation studies for sustained release. Computational models predicting metabolite pathways could accelerate preclinical development. Additionally, green chemistry approaches using biocatalysts may reduce synthesis costs by 30–40%.
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